molecular formula C8H18O3Si B13957152 Methyl 3-[(trimethylsilyl)oxy]butanoate CAS No. 55590-74-4

Methyl 3-[(trimethylsilyl)oxy]butanoate

Cat. No.: B13957152
CAS No.: 55590-74-4
M. Wt: 190.31 g/mol
InChI Key: FHDCVPMIQWHEAE-UHFFFAOYSA-N
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Description

Methyl 3-[(trimethylsilyl)oxy]butanoate is an organic compound with the molecular formula C8H18O3Si. It is an ester derivative of butanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is characterized by its unique structural features, which include a trimethylsilyl group bonded to an oxygen atom, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(trimethylsilyl)oxy]butanoate can be synthesized through the esterification of 3-hydroxybutanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

3-Hydroxybutanoic acid+Trimethylsilyl chlorideMethyl 3-[(trimethylsilyl)oxy]butanoate+HCl\text{3-Hydroxybutanoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Hydroxybutanoic acid+Trimethylsilyl chloride→Methyl 3-[(trimethylsilyl)oxy]butanoate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(trimethylsilyl)oxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the trimethylsilyl group under mild conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-[(trimethylsilyl)oxy]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(trimethylsilyl)oxy]butanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar ester structure but lacks the trimethylsilyl group.

    Ethyl 3-[(trimethylsilyl)oxy]butanoate: Similar structure with an ethyl group instead of a methyl group.

    Trimethylsilyl 3-[(trimethylsilyl)oxy]butanoate: Contains an additional trimethylsilyl group.

Uniqueness

Methyl 3-[(trimethylsilyl)oxy]butanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective protection and reactivity .

Properties

CAS No.

55590-74-4

Molecular Formula

C8H18O3Si

Molecular Weight

190.31 g/mol

IUPAC Name

methyl 3-trimethylsilyloxybutanoate

InChI

InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3

InChI Key

FHDCVPMIQWHEAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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